N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-chloro-5-nitrobenzamide is a complex organic compound characterized by its unique molecular structure, which includes a benzoxazole ring, a phenyl group, and a nitrobenzamide moiety. The compound's molecular formula is C20H12ClN3O4, and it has a molecular weight of 393.8 g/mol. The presence of the benzoxazole ring, which is a heterocyclic aromatic compound, contributes to the compound's potential biological activity and reactivity in
The chemical reactivity of N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-chloro-5-nitrobenzamide can be attributed to the presence of multiple functional groups. Key reactions include:
These reactions highlight the compound's versatility in synthetic chemistry and potential modifications for various applications.
N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-chloro-5-nitrobenzamide exhibits notable biological activities, particularly as an inhibitor for specific biological targets. Research has indicated that compounds with similar structures may act as ligands for nuclear receptors like peroxisome proliferator-activated receptor gamma (PPARγ), which plays a crucial role in metabolic regulation and inflammation .
In vitro studies have shown that these compounds can modulate gene expression related to cell proliferation and differentiation, making them candidates for therapeutic applications in cancer treatment and metabolic disorders .
The synthesis of N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-chloro-5-nitrobenzamide typically involves several steps:
These methods allow for the controlled synthesis of this compound while enabling variations in substituents to optimize biological activity.
N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-chloro-5-nitrobenzamide has potential applications in various fields:
Interaction studies involving N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-chloro-5-nitrobenzamide focus on its binding affinity to biological targets such as nuclear receptors. Research indicates that this compound can interact with corepressor proteins like NCOR1 and NCOR2, influencing gene expression related to metabolic regulation . These interactions are crucial for understanding its mechanism of action and optimizing its therapeutic potential.
Several compounds share structural similarities with N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-chloro-5-nitrobenzamide, notably:
Compound Name | Structure Features | Biological Activity |
---|---|---|
2-Chloro-N-[4-(ethylphenyl)-1,3-benzoxazol-5-yl]benzamide | Contains ethyl substitution on phenyl | PPARγ antagonist |
N-(4-methylphenyl)-5-nitrobenzamide | Lacks benzoxazole but retains nitrobenzamide | Antiproliferative |
5-Chloro-N-[4-(methylphenyl)-1,3-benzoxazol-2-yl]benzamide | Similar benzoxazole structure | Anti-inflammatory |
These compounds demonstrate varying degrees of biological activity while maintaining similar structural motifs. The presence of different substituents affects their pharmacological profile and potential applications.